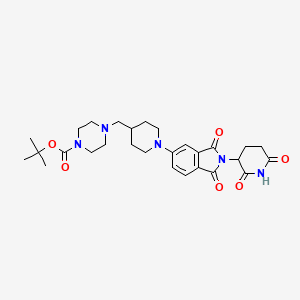

E3 Ligase Ligand-linker Conjugate 54

Beschreibung

BenchChem offers high-quality E3 Ligase Ligand-linker Conjugate 54 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E3 Ligase Ligand-linker Conjugate 54 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H37N5O6 |

|---|---|

Molekulargewicht |

539.6 g/mol |

IUPAC-Name |

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-14-12-30(13-15-32)17-18-8-10-31(11-9-18)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35) |

InChI-Schlüssel |

XBCCLKRPPDULNM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Architect's Toolkit: A Deep Dive into Thalidomide-Based E3 Ligase Ligand-Linker Conjugates for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a pivotal component in the landscape of targeted protein degradation: the E3 ligase ligand-linker conjugate. Specifically, we will focus on conjugates utilizing thalidomide (B1683933) and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. While the specific designation "E3 Ligase Ligand-linker Conjugate 54" appears to be a product-specific identifier and lacks broad recognition in scientific literature, this guide will use a representative thalidomide-polyethylene glycol (PEG) conjugate to illustrate the core principles, synthesis, and application of this class of molecules in the construction of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Revolution and the Role of the E3 Ligase Ligand-Linker Conjugate

PROTACs are heterobifunctional molecules at the forefront of therapeutic innovation. They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1]

The E3 ligase ligand-linker conjugate represents a pre-fabricated building block that streamlines PROTAC synthesis. It consists of the E3 ligase-binding moiety and the linker, ready for conjugation to a ligand for the target protein. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are widely used ligands that recruit the CRBN E3 ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

Quantitative Insights into PROTAC Efficacy

The effectiveness of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achieved.

The following table summarizes representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, utilizing thalidomide or pomalidomide as the E3 ligase ligand with varying linker compositions. This data highlights the critical role of the linker in optimizing degradation potency.

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 |

| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 |

| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 |

| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 |

| SHP2 | Thalidomide | PEG | 12 | 6.02 | >90 |

Note: Data is synthesized from multiple sources and serves for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.[4]

Experimental Protocols: Synthesis and Conjugation

The synthesis of a thalidomide-based E3 ligase ligand-linker conjugate is a multi-step process. Below is a representative protocol for the synthesis of a thalidomide-PEG linker with a terminal carboxylic acid, a common building block for PROTAC synthesis.

Synthesis of a Representative Thalidomide-PEG-COOH Conjugate

Step 1: Synthesis of 4-Hydroxythalidomide

This initial step involves the creation of a functionalized thalidomide core that allows for linker attachment. This can be achieved through various published methods, often starting from commercially available materials.

Step 2: Synthesis of a Tosylated PEG Linker

A polyethylene (B3416737) glycol (PEG) chain of a desired length is reacted with tosyl chloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to produce a tosylated PEG linker. The tosyl group serves as a good leaving group for the subsequent coupling reaction.

Step 3: Coupling of 4-Hydroxythalidomide with the Tosylated PEG Linker

4-Hydroxythalidomide is reacted with the tosylated PEG linker in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF). This Williamson ether synthesis reaction forms the thalidomide-PEG-alcohol conjugate.[5]

Step 4: Oxidation to the Carboxylic Acid

The terminal alcohol of the thalidomide-PEG-alcohol conjugate is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation. The final product, a thalidomide-PEG-COOH conjugate, is then purified, typically by column chromatography.

Conjugation to a Target Protein Ligand

The terminal carboxylic acid of the thalidomide-PEG-COOH conjugate allows for its covalent attachment to a target protein ligand that possesses a free amine group.

General Procedure for Amide Coupling:

-

Dissolve the thalidomide-PEG-COOH conjugate (1 equivalent) in a suitable anhydrous solvent such as DMF.

-

Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Add the target protein ligand containing a primary or secondary amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by analytical techniques like LC-MS.

-

Upon completion, the reaction is typically quenched with water, and the final PROTAC product is extracted with an organic solvent and purified using preparative HPLC.[6]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The catalytic cycle of a PROTAC, illustrating the formation of the ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

Caption: A simplified workflow for the synthesis of a representative thalidomide-PEG-COOH E3 ligase ligand-linker conjugate.

Caption: The final assembly of a PROTAC molecule via amide bond formation between the thalidomide-linker conjugate and the POI ligand.

References

An In-depth Technical Guide to Cereblon E3 Ligase Ligands for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][2][3][4][5] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A key player in this field is Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Small molecules that bind to Cereblon can modulate its substrate specificity, redirecting the E3 ligase to ubiquitinate and subsequently degrade new target proteins, known as neosubstrates.

This technical guide provides a comprehensive overview of Cereblon E3 ligase ligands, their mechanism of action, and their application in the development of Proteolysis Targeting Chimeras (PROTACs). It is designed to be a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation.

Mechanism of Action

The CRL4^CRBN^ E3 ubiquitin ligase complex is a key component of the UPS, responsible for marking specific proteins for degradation by the 26S proteasome. The complex consists of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN). CRBN is responsible for recognizing and binding to specific substrate proteins.

Cereblon ligands, such as the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, act as "molecular glues."[6] They bind to a pocket on CRBN, altering its surface and creating a new interface for the recruitment of neosubstrates that are not normally targeted by the ligase. This leads to the ubiquitination of the neosubstrate and its subsequent degradation by the proteasome.

PROTACs are heterobifunctional molecules that leverage this mechanism. They consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, such as CRBN. By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, facilitating the ubiquitination and degradation of the POI.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of CRBN-mediated protein degradation and a typical experimental workflow for the development and evaluation of CRBN-based PROTACs.

Quantitative Data on CRBN Ligands and PROTACs

The selection of the CRBN ligand is a critical factor in the design of a potent PROTAC. The following tables summarize the binding affinities of various ligands to CRBN and the degradation performance of CRBN-based PROTACs targeting different proteins of interest.

Table 1: Binding Affinities of Selected Ligands to Cereblon (CRBN)

| Ligand | Ligand Type | Binding Assay | IC50 (µM) | Reference |

| Thalidomide | IMiD | TR-FRET | 1.8 | [7] |

| Lenalidomide | IMiD | TR-FRET | 2.694 | [7] |

| Pomalidomide | IMiD | TR-FRET | 0.25 | [7] |

| Iberdomide | CELMoD | Not Specified | ~0.06 | [8] |

| Mezigdomide | CELMoD | Not Specified | ~0.03 | [8] |

| YJ1b | Novel | TR-FRET | 0.206 | [7] |

| YJ2c | Novel | TR-FRET | 0.211 | [7] |

| YJ2h | Novel | TR-FRET | 0.282 | [7] |

Table 2: Degradation Performance of Selected CRBN-Based PROTACs

| PROTAC | Target Protein | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BETd-260 | BRD2/3/4 | Pomalidomide derivative | RS4;11 | 0.03-0.1 | >90 | [1] |

| Compound 18 | BRD4 | Thalidomide | RS4;11 | 500-1000 | Not specified | [1] |

| SJ995973 | BRD4 | Phenyl glutarimide | MV4-11 | <1 | >90 | [1] |

| Compound 37 | BRD9 | Not specified | MV4-11 | 1.02 | >90 | [1] |

| VZ185 | BRD9 | Not specified | EOL-1 | 1.8 | >90 | [5] |

| HBL-4 | BRD4/PLK1 | Pomalidomide | MV4-11 | <100 | >90 | [4] |

| 4g | BRD4 | Not specified | MV4-11 | 0.25 | >90 | [4] |

| E7 | EZH2 | Not specified | WSU-DLCL-2 | Not specified | 72 | [4] |

| TL12-186 | BTK | Thalidomide | MOLM-14 | <100 | >90 | [9][10] |

| RC-3 | BTK | Thalidomide derivative | Mino | <10 | >85 | [10][11] |

| MS154 | EGFR (mutant) | Gefitinib-based | Not specified | Not specified | >90 | [9][10] |

| 11c | CDK9 | Thalidomide derivative | MCF-7 | <100 | >90 | [9][10] |

| PROTAC 3 | CDK2/4/6 | Ribociclib derivative | Melanoma cells | <100 | >90 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of Cereblon-based PROTACs.

Cereblon Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of a ligand to Cereblon.

Principle: This is a competitive binding assay where the displacement of a fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide) by a test compound results in a decrease in fluorescence polarization.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide)

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)

-

Black, low-binding microtiter plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microtiter plate, add the test compounds, a positive control (e.g., unlabeled pomalidomide), and a negative control (vehicle).

-

Add a fixed concentration of purified CRBN protein to all wells except the blank.

-

Add a fixed concentration of the fluorescently labeled CRBN ligand to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a CRBN-dependent manner.

Principle: This assay reconstitutes the ubiquitination cascade in vitro and detects the formation of polyubiquitinated target protein by Western blotting.

Materials:

-

Purified recombinant target protein

-

Purified recombinant CRL4^CRBN^ complex

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the target protein and ubiquitin

Procedure:

-

Set up the ubiquitination reactions in microcentrifuge tubes. Each reaction should contain E1, E2, ubiquitin, ATP, the CRL4^CRBN^ complex, and the target protein in the reaction buffer.

-

Add the PROTAC compound at various concentrations. Include a no-PROTAC control and a no-E3 ligase control.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using antibodies against the target protein to detect the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Cellular Protein Degradation Assay (Western Blot)

Objective: To measure the degradation of a target protein in cells upon treatment with a PROTAC.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare the samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

-

Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and CRBN.

Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay. In this setup, the target protein and CRBN are labeled with a FRET donor (e.g., terbium) and a FRET acceptor (e.g., fluorescein), respectively. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the FRET signal.

Materials:

-

Purified, tagged target protein (e.g., His-tagged)

-

Purified, tagged CRBN (e.g., GST-tagged)

-

Anti-tag antibody conjugated to a FRET donor (e.g., anti-His-Tb)

-

Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-GST-d2)

-

PROTAC compounds

-

Assay buffer

-

Low-volume, non-binding microtiter plates

-

TR-FRET compatible plate reader

Procedure:

-

Add the tagged target protein, tagged CRBN, and the PROTAC compound at various concentrations to the wells of a microtiter plate.

-

Add the donor- and acceptor-conjugated antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).

-

Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor.

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.

Conclusion

Cereblon E3 ligase ligands are at the forefront of targeted protein degradation, offering a powerful tool for the development of novel therapeutics. This guide has provided a comprehensive overview of the mechanism of action, quantitative data, and key experimental protocols associated with these important molecules. As our understanding of the structural and functional aspects of CRBN and its ligands continues to grow, so too will the potential for designing highly potent and selective protein degraders for a wide range of diseases.

References

- 1. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs targeting epigenetic proteins – ScienceOpen [scienceopen.com]

- 5. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 10. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Thalidomide in E3 Ligase Ligand-Linker Conjugate 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of thalidomide (B1683933) within the specific context of E3 Ligase Ligand-linker Conjugate 54. This conjugate serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This document details the underlying mechanism of action, presents available data, outlines comprehensive experimental protocols, and provides visual representations of key biological pathways and workflows.

Introduction: Thalidomide's Renaissance in Targeted Protein Degradation

Thalidomide, a drug with a complex history, has been repurposed as a powerful tool in modern drug discovery. Its mechanism of action is now understood to involve the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which are key drivers in certain cancers like multiple myeloma.[1][2][3]

This unique ability to recruit CRBN has been harnessed in the development of PROTACs. In this technology, a thalidomide derivative is chemically linked to a ligand for a specific protein of interest (POI). The resulting bifunctional molecule brings the POI into close proximity with the CRBN E3 ligase, leading to the POI's ubiquitination and degradation.[4][5]

E3 Ligase Ligand-linker Conjugate 54: A Key Intermediate for PROTAC Synthesis

E3 Ligase Ligand-linker Conjugate 54 is a pre-fabricated molecule consisting of a thalidomide moiety covalently attached to a linker.[6] This conjugate is designed to be a versatile intermediate for the synthesis of PROTACs. Researchers can chemically couple a ligand for their specific protein of interest to the terminus of the linker, thereby creating a complete PROTAC molecule.

Chemical Structure of E3 Ligase Ligand-linker Conjugate 54:

-

CAS Number: 2229725-33-9[6]

-

Chemical Formula: C₂₈H₃₇N₅O₆

-

Molecular Weight: 539.62 g/mol

-

SMILES: O=C1NC(CCC1N2C(C3=C(C=CC(N4CCC(CC4)CN5CCN(CC5)C(OC(C)(C)C)=O)=C3)C2=O)=O)=O

The structure features a thalidomide core for CRBN engagement, connected via a piperazine-piperidine linker to a Boc-protected amine, which can be deprotected for conjugation with a POI ligand.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The thalidomide component of Conjugate 54 is the key to its function. Once incorporated into a PROTAC and introduced into a cell, the thalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex.[1] This binding event recruits the entire E3 ligase machinery. The other end of the PROTAC, bearing the POI ligand, simultaneously binds to the target protein. This results in the formation of a ternary complex: POI-PROTAC-CRBN.

The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule, being a catalyst, is then released to repeat the cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Cereblon-Binding Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of Cereblon (CRBN) as the primary target of thalidomide (B1683933) has revolutionized a corner of drug discovery, transforming a molecule once defined by its tragic teratogenicity into a tool for targeted protein degradation. This guide provides an in-depth technical overview of the discovery and development of CRBN-binding ligands. It details the evolution from the initial immunomodulatory drugs (IMiDs) to the highly specific and potent Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document serves as a comprehensive resource, offering detailed experimental methodologies, quantitative data for key ligands, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: From Sedative to Targeted Therapeutics

Thalidomide, first introduced as a sedative in the 1950s, was withdrawn from the market due to its devastating teratogenic effects.[1] However, its later discovered anti-inflammatory and anti-angiogenic properties led to its repurposing for treating erythema nodosum leprosum and multiple myeloma.[2][3] For decades, the precise mechanism of action remained elusive. A pivotal breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the direct protein target of thalidomide.[1][4]

CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[4][5] The binding of thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[6][7] These molecules act as "molecular glues," inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRL4CRBN—for ubiquitination and subsequent degradation by the proteasome.[4][7] This discovery has paved the way for the rational design of novel therapeutics that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins.

The CRL4CRBN E3 Ubiquitin Ligase Complex: Mechanism of Action

The CRL4CRBN E3 ubiquitin ligase complex is a key component of the cellular machinery responsible for protein homeostasis. It consists of four main proteins: Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), Ring-Box 1 (RBX1), and the substrate receptor, Cereblon (CRBN).[4][5]

In its basal state, the CRL4CRBN complex targets endogenous substrates for degradation. The binding of an IMiD or a CRBN-recruiting ligand to a specific pocket in CRBN alters the conformation of the substrate-binding surface.[2] This new conformation has a high affinity for neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[8][9] The recruitment of these neosubstrates to the CRL4CRBN complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome, resulting in the observed anti-myeloma effects.[8][10]

The teratogenic effects of thalidomide are also mediated through this mechanism, involving the degradation of other neosubstrates like SALL4, a transcription factor crucial for limb development.[11]

Evolution of Cereblon-Binding Ligands

The initial CRBN-binding ligands were discovered serendipitously. However, the elucidation of their mechanism of action has spurred the development of more sophisticated and targeted approaches.

Immunomodulatory Drugs (IMiDs)

Thalidomide, lenalidomide, and pomalidomide are the archetypal IMiDs. They are characterized by a glutarimide (B196013) ring that binds to a hydrophobic pocket in CRBN.[7][12] While effective in certain hematological malignancies, their clinical utility is limited by off-target effects and the potential for teratogenicity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ligase (such as CRBN), and a flexible linker connecting the two.[13] By simultaneously binding to the POI and CRBN, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.[13][14] This technology allows for the targeted degradation of proteins that have been historically difficult to inhibit with traditional small molecules, opening up a vast new area of "undruggable" targets.[13][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Molecular glue - Wikipedia [en.wikipedia.org]

- 5. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]

- 10. benchchem.com [benchchem.com]

- 11. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

E3 Ligase Ligand-Linker Conjugate 54: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for E3 Ligase Ligand-linker Conjugate 54, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Given the specific nature of this research chemical, publicly available safety data is limited. Therefore, this guide infers safety protocols from its constituent parts, primarily the thalidomide-based Cereblon (CRBN) E3 ligase ligand, and from established best practices for handling potent pharmaceutical compounds.

Compound Overview

E3 Ligase Ligand-linker Conjugate 54 is a chemical entity composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a chemical linker. It is an intermediate used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

Safety and Handling

As "E3 Ligase Ligand-linker Conjugate 54" contains a thalidomide (B1683933) analog, it should be handled with extreme caution, assuming it carries similar reproductive and other health risks.

Hazard Identification

The hazards associated with thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are well-documented. Users should assume that E3 Ligase Ligand-linker Conjugate 54 presents similar hazards.

| Hazard Statement | Description | Primary Analog Source(s) |

| H360: May damage fertility or the unborn child. | Can cause severe, life-threatening birth defects even with a single dose.[2][3] Present in the semen of males.[2] | Thalidomide, Lenalidomide, Pomalidomide[2][4][5][6][7] |

| H301/H312: Toxic if swallowed / Harmful in contact with skin. | May cause adverse effects upon ingestion or skin contact. | Lenalidomide, Pomalidomide[6][8][9] |

| H372/H373: Causes/May cause damage to organs through prolonged or repeated exposure. | Potential for organ damage (e.g., blood) with repeated handling. | Lenalidomide, Pomalidomide[5] |

| Neurological Effects | May cause nerve damage (peripheral neuropathy), drowsiness, and somnolence. | Thalidomide[10] |

| Venous Thromboembolism (VTE) | Increased risk of VTE, such as deep vein thrombosis (DVT) and pulmonary embolism.[2] | Thalidomide[2] |

Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and ventilated balance enclosures, should be the primary means of exposure control.[11][12] Appropriate PPE is mandatory and serves as a secondary level of protection.

| Equipment | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. |

| Lab Coat | Full-sleeved lab coat. A disposable gown is recommended for handling larger quantities. |

| Respiratory Protection | For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator is required. |

Safe Handling and Storage Protocols

Handling:

-

All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[5][8]

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][8]

-

Keep locked up or in an area accessible only to authorized personnel.[4][7]

Spill Cleanup:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE as detailed in section 2.2.

-

For small powder spills, gently cover with a damp paper towel to avoid raising dust.

-

Collect the material using appropriate tools and place it into a sealed container for disposal.[4][7]

-

Clean the spill area thoroughly with a suitable deactivating solution or soap and water.

Waste Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[8]

Experimental Protocols

The following are representative protocols for the use of an E3 ligase ligand-linker conjugate in the synthesis and evaluation of a PROTAC.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a target protein ligand (warhead) containing a carboxylic acid to an amine-terminated E3 ligase ligand-linker conjugate.

Materials:

-

E3 Ligase Ligand-linker Conjugate with a terminal amine (e.g., a derivative of Conjugate 54)

-

Warhead-COOH (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the E3 Ligase Ligand-linker Conjugate-Amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[14]

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the protein of interest (POI)

-

Synthesized PROTAC and inactive control

-

DMSO (vehicle)

-

RIPA lysis buffer with protease and phosphatase inhibitors[15]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Polyacrylamide gels and SDS-PAGE running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC, inactive control, or DMSO vehicle for a specified time (e.g., 24 hours).

-

Sample Preparation: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with inhibitors.[16] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris.[16] Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.[17] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[16] Quantify the band intensities and normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control.[16]

Protocol 3: MTS Assay for Cell Viability

This colorimetric assay measures cellular metabolic activity to assess the cytotoxicity of the synthesized PROTAC.

Materials:

-

Cells in a 96-well plate

-

Synthesized PROTAC

-

MTS solution (containing PES)

Procedure:

-

Cell Plating and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere.[18][19] Treat the cells with a serial dilution of the PROTAC for the desired exposure period (e.g., 72 hours). Include wells with medium only for background subtraction.[18]

-

MTS Addition: Add 20 µL of MTS solution to each well.[18][19][20]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[18][19][20]

-

Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[19][20][21]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Conclusion

E3 Ligase Ligand-linker Conjugate 54 is a valuable tool for the development of novel therapeutics based on targeted protein degradation. Due to its thalidomide-based structure, it must be handled as a potent and hazardous compound, with stringent safety measures in place to prevent exposure, particularly for personnel of reproductive age. By following the inferred safety guidelines and established experimental protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance their drug discovery programs.

References

- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Thalidomide: Key Safety & Patient Guidance [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. ubpbio.com [ubpbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ubpbio.com [ubpbio.com]

- 9. medkoo.com [medkoo.com]

- 10. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. escopharma.com [escopharma.com]

- 13. abmole.com [abmole.com]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad.com [bio-rad.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Cell viability assessment [protocols.io]

Methodological & Application

Synthesis of PROTACs Using E3 Ligase Ligand-linker Conjugate 54: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the pre-synthesized E3 Ligase Ligand-linker Conjugate 54 . This conjugate features the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), attached to a flexible polyethylene (B3416737) glycol (PEG) linker. These protocols are designed to guide researchers through the process of conjugating a ligand for a protein of interest (POI) to this E3 ligase-linker moiety, and subsequently evaluating the efficacy of the resulting PROTAC in mediating the degradation of the target protein.

Overview

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] E3 Ligase Ligand-linker Conjugate 54 provides a streamlined starting point for PROTAC synthesis by providing the E3 ligase ligand (thalidomide) and a linker with a reactive handle for conjugation to a POI ligand.

This guide uses the example of synthesizing a PROTAC to target Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.[2][3][4]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC synthesized from Conjugate 54 involves the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][5] The degradation of the target protein leads to the downstream modulation of its associated signaling pathways. In the case of BRD4, its degradation leads to the downregulation of oncogenes such as c-Myc, resulting in anti-proliferative effects.[2][6]

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating a BRD4 ligand (e.g., a derivative of JQ1 with a carboxylic acid handle) to E3 Ligase Ligand-linker Conjugate 54 , which is assumed to have a terminal amine for amide bond formation.

Materials:

-

E3 Ligase Ligand-linker Conjugate 54 (with a terminal amine)

-

BRD4 ligand with a carboxylic acid handle (e.g., JQ1-acid)

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve the BRD4 ligand-acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add a solution of E3 Ligase Ligand-linker Conjugate 54 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

-

Evaluation of PROTAC-Mediated BRD4 Degradation by Western Blot

This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.

Materials:

-

Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)[7]

-

Synthesized BRD4-targeting PROTAC

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).[8]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal.

-

Quantify the band intensities and normalize the BRD4 signal to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Data Presentation

The efficacy of the synthesized PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Representative Degradation Potency of a BRD4-Targeting PROTAC

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4-PROTAC (from Conjugate 54) | MDA-MB-231 | 60 | 94 | [7][9] |

Note: The data presented are representative values for a similar thalidomide-based BRD4 PROTAC and should be determined experimentally for each newly synthesized compound.[7][9]

Table 2: Characterization Data for a Representative BRD4-PROTAC

| Characterization Method | Expected Result |

| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC. Purity >95%. |

| ¹H NMR | Peaks corresponding to the protons of the BRD4 ligand, the thalidomide ligand, and the linker. |

Mandatory Visualizations

Experimental Workflow

The overall workflow for the synthesis and evaluation of a PROTAC using E3 Ligase Ligand-linker Conjugate 54 is depicted below.

BRD4 Signaling Pathway

The following diagram illustrates the role of BRD4 in gene transcription and the impact of its degradation by a PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note and Protocol: Conjugation of a Protein of Interest to Conjugate 54

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Small molecule-protein conjugates are a versatile class of biotherapeutics that combine the specificity of a protein, such as a monoclonal antibody, with the therapeutic potency of a small molecule ligand.[1][2] This approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target toxicity.[2] "Conjugate 54" is a novel proprietary ligand designed for efficient and stable conjugation to proteins of interest, facilitating the development of next-generation targeted therapies.

This document provides a detailed protocol for the conjugation of a protein of interest (POI) to Conjugate 54. The protocol covers the preparation of reagents, the conjugation reaction, purification of the conjugate, and methods for characterization. The described methodology is intended as a starting point and may require optimization for specific proteins and applications.

Principle of Conjugation

The conjugation of a protein to a small molecule ligand typically involves the formation of a stable covalent bond between reactive functional groups on each molecule.[3][4] Common strategies target the primary amines of lysine (B10760008) residues or the sulfhydryl groups of cysteine residues on the protein.[2][5] This protocol will focus on the use of an N-hydroxysuccinimide (NHS) ester-functionalized Conjugate 54, which reacts with primary amines on the protein to form a stable amide bond.[6]

Materials and Methods

Required Materials

-

Protein of Interest (POI)

-

Conjugate 54-NHS Ester

-

Reaction Buffer (e.g., 1X PBS, pH 7.2 - 7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification Column (e.g., Sephadex G-25)

-

Spectrophotometer

Experimental Workflow

Caption: Experimental workflow for protein-Conjugate 54 conjugation.

Detailed Protocol

1. Preparation of Protein of Interest (POI)

-

Dissolve the POI in 1X PBS at a pH of 7.2 - 7.4 to a final concentration of 2-10 mg/mL.[6][7]

-

Note: If the protein solution contains Tris or glycine (B1666218) buffers, it must be dialyzed against 1X PBS to remove interfering free amines.[6] Proteins stabilized with BSA or gelatin may not be suitable for labeling.[6]

2. Preparation of Conjugate 54 Stock Solution

-

Immediately before use, prepare a 10 mM stock solution of Conjugate 54-NHS ester in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

3. Conjugation Reaction

-

The optimal molar ratio of Conjugate 54 to the POI should be determined empirically. A starting point of a 10:1 molar ratio is recommended.[6]

-

Slowly add the calculated volume of the 10 mM Conjugate 54 stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

4. Quenching the Reaction

-

To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate

-

Remove unreacted Conjugate 54 and other small molecules by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).[6]

-

Equilibrate the column with 1X PBS.

-

Load the quenched reaction mixture onto the column.

-

Collect fractions containing the purified protein-Conjugate 54 conjugate. The protein-containing fractions will typically be the first to elute and may have a visible color depending on the properties of Conjugate 54.

Data Presentation: Molar Ratio Optimization

| Molar Ratio (Conjugate 54:POI) | Drug-to-Antibody Ratio (DAR) | % Aggregation |

| 5:1 | 2.1 | < 1% |

| 10:1 | 3.8 | 1.5% |

| 20:1 | 6.5 | 5.2% |

Characterization of the Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR, which is the average number of Conjugate 54 molecules per protein, can be determined spectrophotometrically.[5]

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of Conjugate 54 (λmax).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = (A280 - (Aλmax * CF)) / ε_protein

-

Where CF is the correction factor for Conjugate 54 at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of Conjugate 54 using the Beer-Lambert law:

-

Conjugate 54 Concentration (M) = Aλmax / ε_Conjugate 54

-

-

Calculate the DAR:

-

DAR = [Conjugate 54] / [Protein]

-

2. Purity and Aggregation Analysis

-

Assess the purity and extent of aggregation of the final conjugate product using size-exclusion chromatography (SEC-HPLC).

-

The presence of high molecular weight species indicates aggregation, which can affect the efficacy and safety of the conjugate.[1]

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action for a POI-Conjugate 54 therapeutic.

The protein of interest (POI) in the conjugate is designed to bind to a specific receptor on the surface of target cells. This binding event triggers receptor-mediated endocytosis, internalizing the conjugate.[8] Within the cell, the conjugate is trafficked to the lysosome, where enzymatic cleavage releases the active Conjugate 54. The released Conjugate 54 can then engage its intracellular target, leading to the desired therapeutic effect, such as apoptosis in cancer cells.

Logical Relationship of Conjugation Chemistry

Caption: Amine-reactive conjugation of Conjugate 54 to a protein.

This diagram illustrates the fundamental chemical reaction of this protocol. The primary amine group of a lysine residue on the protein of interest acts as a nucleophile, attacking the N-hydroxysuccinimide (NHS) ester group on Conjugate 54. This results in the formation of a stable amide bond, covalently linking the protein and the ligand.

Conclusion

This application note provides a comprehensive and detailed protocol for the conjugation of a protein of interest to Conjugate 54. By following these guidelines, researchers can reliably produce and characterize protein-small molecule conjugates for a variety of research and drug development applications. Optimization of the molar ratio of reactants and careful purification and characterization are critical steps to ensure the quality and efficacy of the final product.

References

- 1. mdpi.com [mdpi.com]

- 2. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]

- 3. biossusa.com [biossusa.com]

- 4. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 7. microdetection.cn [microdetection.cn]

- 8. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubility and Stability of E3 Ligase Ligand-linker Conjugate 54

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the aqueous solubility and stability of "E3 Ligase Ligand-linker Conjugate 54," a representative molecule in the class of targeted protein degraders. The following protocols and data serve as a framework for characterizing novel conjugates to ensure their suitability for in vitro and in vivo experiments.

Physicochemical Properties of Conjugate 54

A summary of the key solubility and stability data for Conjugate 54 is presented below. These values are critical for designing experiments, formulating dosing solutions, and interpreting biological data.

| Parameter | Assay Type | Matrix / Condition | Result | Interpretation |

| Solubility | Kinetic (Nephelometry) | Phosphate-Buffered Saline (PBS), pH 7.4 | 75 µM | Sufficient for most in vitro cell-based assays. |

| Thermodynamic | PBS, pH 7.4, 24h incubation | 52 µM | Lower than kinetic, indicates potential for precipitation over time. | |

| Kinetic (Nephelometry) | DMSO/PBS (0.5%) | > 200 µM | High solubility in co-solvent systems. | |

| Stability | Chemical | PBS, pH 7.4, 37°C, 48h | > 95% remaining | Chemically stable under physiological pH and temperature. |

| Chemical | pH 5.0 Buffer, 37°C, 48h | 88% remaining | Moderate stability in acidic conditions. | |

| Plasma | Human Plasma, 37°C, 4h | 92% remaining | High stability in plasma, suggesting low enzymatic degradation. | |

| Microsomal | Human Liver Microsomes, 37°C, 1h | 78% remaining | Moderate metabolic stability, may undergo some Phase I metabolism. |

Mechanism of Action: Ternary Complex Formation

E3 ligase ligand-linker conjugates, such as PROTACs (Proteolysis Targeting Chimeras), function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of action for an E3 ligase ligand-linker conjugate.

Experimental Workflow for Characterization

A systematic workflow is essential for the efficient evaluation of a novel conjugate's physicochemical properties. This ensures that reliable data is generated to support further drug development efforts.

Caption: Workflow for solubility and stability assessment of Conjugate 54.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key assays.

Objective: To determine the kinetic solubility of Conjugate 54 in an aqueous buffer by nephelometry.

Materials:

-

Conjugate 54 (as 10 mM stock in 100% DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO, HPLC grade

-

Nephelometer (e.g., BMG NEPHELOstar)

-

384-well clear bottom plates

Procedure:

-

Prepare a serial dilution of Conjugate 54 in DMSO, starting from 10 mM.

-

In a 384-well plate, add 1 µL of the DMSO stock solutions to 99 µL of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Include positive (a known insoluble compound) and negative (1% DMSO in PBS) controls.

-

Seal the plate and shake for 2 hours at room temperature.

-

Measure the light scattering at an appropriate wavelength using the nephelometer.

-

The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the negative control.

Objective: To determine the equilibrium solubility of Conjugate 54 after an extended incubation period.

Materials:

-

Conjugate 54 (solid powder)

-

PBS, pH 7.4

-

HPLC system with UV detector

-

Centrifuge

-

Shaking incubator

Procedure:

-

Add an excess amount of solid Conjugate 54 to a vial containing a known volume of PBS (pH 7.4).

-

Incubate the vial at 25°C in a shaking incubator for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of Conjugate 54 in the filtered supernatant using a pre-validated HPLC method with a standard curve.

-

The measured concentration represents the thermodynamic solubility.

Objective: To evaluate the stability of Conjugate 54 in the presence of plasma enzymes.

Materials:

-

Conjugate 54 (as 10 mM stock in DMSO)

-

Human plasma (or other species of interest), pre-warmed to 37°C

-

Acetonitrile (ACN) with an appropriate internal standard

-

LC-MS/MS system

-

Incubator at 37°C

Procedure:

-

Dilute the Conjugate 54 stock solution with plasma to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.

-

Prepare a T=0 sample immediately by adding 50 µL of the plasma-compound mixture to 150 µL of ice-cold ACN (with internal standard) to precipitate proteins.

-

Incubate the remaining mixture at 37°C.

-

At various time points (e.g., 15, 30, 60, 120, 240 minutes), take 50 µL aliquots and quench them in 150 µL of ice-cold ACN as in step 2.

-

Include a control incubation in heat-inactivated plasma to distinguish enzymatic from chemical degradation.

-

Centrifuge all samples to pellet precipitated proteins.

-

Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining.

-

Calculate the percentage of Conjugate 54 remaining at each time point relative to the T=0 sample.

Application Notes and Protocols for Cellular Uptake and Permeability of PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets.[3] This document provides a comprehensive guide to the key methodologies used to evaluate the cellular uptake and permeability of PROTACs.

Note: A search for "Conjugate 54-based PROTACs" did not yield specific public information. Therefore, this document presents generalized protocols and representative data from studies on various well-characterized PROTACs to serve as a practical guide for researchers in the field.

Data Presentation: Quantitative Analysis of PROTAC Permeability and Degradation

The following tables summarize representative quantitative data for various PROTACs, illustrating key parameters used to assess their efficacy.

Table 1: Permeability Data for Exemplar PROTACs from Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability.[3] The effective permeability (Pe) is a measure of the rate at which a compound diffuses across the artificial membrane.

| PROTAC | Target(s) | E3 Ligase Ligand | Linker Type | Permeability (Pe) (x 10⁻⁶ cm/s) | Reference |

| MZ1 | BRD4 | VHL | PEG | 0.01 - 0.1 | [4][5] |

| ARV-771 | BRD4 | VHL | PEG | 0.2 - 0.3 | [4][5] |

| Compound 7 | Not Specified | VHL | Not Specified | 0.6 | [3][6] |

| Compound 9 | Not Specified | VHL | Not Specified | 0.006 | [3][6] |

| Compound 17 | Not Specified | VHL | Alkyl | 0.002 | [3][6] |

| OARV-771 | BRD4 | VHL | Ester-containing | 1.5-fold > ARV-771 | [4] |

| OAB2 | Not Specified | VHL | Ester-containing | 7.5-fold > AB2 | [4] |

Table 2: Degradation Potency and Efficacy of Exemplar PROTACs

The half-maximal degradation concentration (DC50) is the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) represents the highest percentage of protein degradation achieved.[7][8]

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | BTK | Mino | 2.2 | 97 | [7] |

| Compound 7 (JPS014) | HDAC1 | HCT116 | 910 ± 20 | Not Specified | [9] |

| Compound 7 (JPS014) | HDAC3 | HCT116 | 640 ± 30 | Not Specified | [9] |

| Compound 9 (JPS016) | HDAC1 | HCT116 | 550 ± 180 | Not Specified | [9] |

| Compound 9 (JPS016) | HDAC3 | HCT116 | 530 ± 130 | Not Specified | [9] |

| Compound 22 (JPS036) | HDAC3 | HCT116 | 440 ± 30 | 77 | [9] |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Conjugate 54-PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2] These molecules consist of two active domains connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5][6] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[2] Conjugate 54-PROTACs are designed to specifically induce the degradation of a target protein, and this document provides a detailed protocol for quantifying this degradation using Western blot analysis.

The efficacy of a PROTAC is commonly assessed by its ability to reduce the levels of the target protein within a cell.[1] Key parameters derived from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] Western blotting is a fundamental and widely used technique for these measurements, allowing for the sensitive and specific quantification of protein levels.[1][7]

Signaling Pathway of Conjugate 54-PROTAC Action

The mechanism of action for Conjugate 54-PROTACs involves co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][5] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][6][8] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4] The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.[5][6]

Caption: Mechanism of Conjugate 54-PROTAC-induced protein degradation.

Experimental Protocols

This section details the methodology for treating cultured cells with Conjugate 54-PROTACs and subsequently analyzing protein degradation by Western blot.

Materials and Reagents

-

Cell Line: A human cell line expressing the target protein of interest.

-

Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

-

Conjugate 54-PROTAC: Stock solution in DMSO.

-

Vehicle Control: DMSO.[9]

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.[9]

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]

-

Protein Assay Kit: BCA or Bradford assay.[9]

-

Sample Buffer: 4X Laemmli sample buffer.[9]

-

SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.[1]

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol.[9]

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][9]

-

Primary Antibodies:

-

Rabbit anti-Target Protein antibody.

-

Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin).[1]

-

-

Secondary Antibodies:

-

Chemiluminescent Substrate: ECL substrate.[10]

-

Imaging System: Chemiluminescence imager.[9]

Step-by-Step Methodology

1. Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest.[9]

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[1]

-

Prepare serial dilutions of Conjugate 54-PROTAC in cell culture medium to achieve the desired final concentrations.

-

Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1][10]

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1][9]

2. Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1][9]

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][9]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1][9]

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[9][10]

3. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.[1]

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[9]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][9]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2][9]

-

Run the gel at a constant voltage until the dye front reaches the bottom.[9]

4. Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][9]

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][2]

-

Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]

-

Wash the membrane three times for 5-10 minutes each with TBST.[1][9]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][2]

-

Wash the membrane three times for 10 minutes each with TBST.[2][9]

5. Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[10]

-

Capture the chemiluminescent signal using an imaging system.[1][9]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[9]

-

Normalize the intensity of the target protein band to the corresponding loading control band.[9][10]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]

-

From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]

Experimental Workflow

Caption: Western blot experimental workflow for PROTAC analysis.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in tables for a clear comparison of the effects of different concentrations and treatment durations of Conjugate 54-PROTAC.

Table 1: Dose-Dependent Degradation of Target Protein X by Conjugate 54-PROTAC

| Conjugate 54-PROTAC (nM) | Normalized Target Protein X Level (Relative to Vehicle) | % Degradation |

| 0 (Vehicle) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 10 | 0.52 | 48% |

| 50 | 0.23 | 77% |

| 100 | 0.15 | 85% |

| 500 | 0.12 | 88% |

| 1000 | 0.18 | 82% |

Data are illustrative and represent typical results from a dose-response experiment at a fixed time point (e.g., 24 hours). The increase in remaining protein at 1000 nM may indicate a "hook effect."[10]

Table 2: Time-Course of Target Protein X Degradation by Conjugate 54-PROTAC at a Fixed Concentration (e.g., 100 nM)

| Treatment Time (hours) | Normalized Target Protein X Level (Relative to Vehicle) | % Degradation |

| 0 | 1.00 | 0% |

| 4 | 0.75 | 25% |

| 8 | 0.45 | 55% |

| 16 | 0.20 | 80% |

| 24 | 0.15 | 85% |

Data are illustrative and represent typical results from a time-course experiment.

Troubleshooting

-

High Background: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure thorough washing steps.[9]

-

No or Weak Signal: Confirm protein transfer was successful (e.g., with Ponceau S staining). Check antibody dilutions and functionality. Ensure the ECL substrate has not expired.

-

Uneven Loading: Ensure accurate protein quantification and careful loading of equal protein amounts in each lane. Always normalize to a loading control.[9]

-

"Hook Effect": A decrease in degradation at higher PROTAC concentrations can occur due to the formation of non-productive binary complexes.[10] A wide dose-response curve is essential to identify this phenomenon.[10]

By adhering to this detailed protocol, researchers can reliably assess the efficacy and characterize the dose- and time-dependent degradation of target proteins mediated by Conjugate 54-PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein degradation induced by PROTAC molecules as emerging drug discovery strategy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Determining DC50 and Dmax of Conjugate 54-PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction